Cas no 83108-09-2 ((2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol)

(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol structure
83108-09-2 structure
Product Name:(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
CAS No:83108-09-2
MF:C26H42O7
MW:466.607489109039
CID:1808396
PubChem ID:158307
Update Time:2025-04-21

(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
    • (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
    • 83108-09-2
    • beta-D-arabino-Hexopyranoside, (3beta,14beta)-3,14-dihydroxypregn-5-en-20-yl 2,6-dideoxy-
    • 3,14-Dihydroxypregn-5-en-20-yl 2,6-dideoxyhexopyranoside
    • DTXSID201003114
    • Inchi: 1S/C26H42O7/c1-14(33-23-22(30)21(29)20(28)13-32-23)17-8-11-26(31)19-5-4-15-12-16(27)6-9-24(15,2)18(19)7-10-25(17,26)3/h4,14,16-23,27-31H,5-13H2,1-3H3
    • InChI Key: JGAWMKJMGHGWDN-UHFFFAOYSA-N
    • SMILES: CC(C1C2(C(C3C(CC2)C2(C(CC(CC2)O)=CC3)C)(O)CC1)C)OC1C(O)C(O)C(O)CO1

Computed Properties

  • Exact Mass: 464.31378912g/mol
  • Monoisotopic Mass: 464.31378912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 3
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 99.4Ų

(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol Related Literature

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